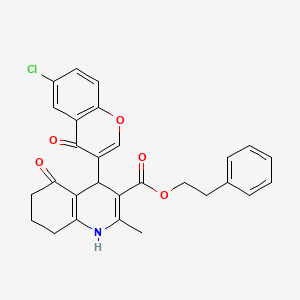
2,2'-(1,4-butanediyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,4-butanediyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent dye that has been widely used in various analytical and biochemical applications.
作用機序
The mechanism of action of 2,2'-(1,4-butanediyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide is based on its ability to form stable complexes with various analytes. The formation of these complexes results in a change in the fluorescence properties of this compound, which can be detected using a fluorescence spectrometer. The selectivity and sensitivity of this compound towards certain analytes make it an excellent tool for analytical and biochemical applications.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects on living organisms. It is relatively non-toxic and can be used safely in laboratory experiments. However, it is essential to handle this compound with care, as it is a potential irritant and can cause skin and eye irritation upon contact.
実験室実験の利点と制限
The advantages of using 2,2'-(1,4-butanediyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide in laboratory experiments are its high sensitivity and selectivity towards certain analytes, its ease of synthesis, and its relatively low cost. However, there are also some limitations to using this compound, such as its limited applicability to certain analytes and its potential interference with other fluorescent dyes.
将来の方向性
There are several future directions for the use of 2,2'-(1,4-butanediyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide in scientific research. One of the most promising areas is in the development of new analytical methods for the detection and quantification of various analytes. This compound can be used as a building block for the synthesis of new fluorescent dyes with improved properties. Another area of research is the development of new applications for this compound in the biomedical field, such as in the detection of biomarkers for various diseases.
Conclusion
In conclusion, this compound, or this compound, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. This compound can be synthesized through a simple reaction and has been widely used in various analytical and biochemical applications. Its mechanism of action is based on its ability to form stable complexes with various analytes, and it has no significant biochemical or physiological effects on living organisms. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
2,2'-(1,4-butanediyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide can be synthesized through a simple reaction between 3-methyl-1,3-benzothiazol-2-amine and 1,4-dibromobutane in the presence of sodium bicarbonate. The reaction proceeds through the substitution of the bromine atoms by the amine groups of the benzothiazole molecule, resulting in the formation of this compound as a diiodide salt. The synthesis of this compound is relatively easy and can be performed in a laboratory setting using standard equipment.
科学的研究の応用
2,2'-(1,4-butanediyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide has been widely used in scientific research as a fluorescent dye for the detection and quantification of various analytes. One of the most significant applications of this compound is in the determination of total phenolic content in plant extracts. This compound reacts with phenolic compounds to form a blue-colored complex that can be quantified using a spectrophotometer. This compound has also been used in the determination of total antioxidant capacity, as well as in the detection of nitrite and nitrate ions in water samples.
特性
IUPAC Name |
3-methyl-2-[4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butyl]-1,3-benzothiazol-3-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S2.2HI/c1-21-15-9-3-5-11-17(15)23-19(21)13-7-8-14-20-22(2)16-10-4-6-12-18(16)24-20;;/h3-6,9-12H,7-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJUOYXIJVQELT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CCCCC3=[N+](C4=CC=CC=C4S3)C.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22I2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5219089.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5219097.png)
![5-(2-methoxy-4-nitrophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5219105.png)
![3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5219108.png)
![2-(4-methoxyphenyl)-N-({1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5219113.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1,3-thiazol-2-ylmethyl)piperidine trifluoroacetate](/img/structure/B5219125.png)
![5-acetyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5219133.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5219138.png)
![5-[4-(4-morpholinyl)benzylidene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219150.png)
![N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5219154.png)

![3-butoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5219187.png)